![molecular formula C15H15BrN2O3 B2473465 1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097913-15-8](/img/structure/B2473465.png)
1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles . Azetidine can be considered as a fairly typical cyclic amine .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione analogs do not require special conditions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine are compared with the parent aromatic pyrrole and cyclopentane . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Scientific Research Applications
Radical Cyclization in Synthesis
The research by Majumdar and Mukhopadhyay (2003) delves into the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through radical cyclization, showcasing the compound's utility in constructing complex heterocyclic structures. This method highlights its potential in creating pharmacologically relevant molecules Majumdar & Mukhopadhyay, 2003.
Computational Analysis for Antioxidant Activity
A computational study by Boobalan et al. (2014) on a similar compound, "1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione," offers insights into its equilibrium geometry, vibrational spectra, and electronic structure, supporting its antioxidant activity. This study underscores the compound's potential in antioxidant applications, providing a foundational understanding of its structural and electronic attributes Boobalan et al., 2014.
Antimicrobial Properties
Angelov et al. (2023) discovered antimicrobial activity in a structurally related compound, indicating potential applications in addressing bacterial infections. This finding highlights the broader applicability of such compounds in developing new antimicrobial agents Angelov et al., 2023.
Synthesis Techniques
Research by Ikeda et al. (1996) focuses on synthesizing bridged azabicyclic compounds, demonstrating advanced synthetic techniques that could be applicable to the target compound. These methodologies facilitate the creation of complex molecular architectures, potentially useful in drug development Ikeda et al., 1996.
Biological Activity Exploration
Studies on cyclic imides and related structures, such as the work by Butler et al. (1987), have explored their potential in reversing amnesia in mice. This research area could be relevant for "1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione," suggesting its possible utility in neuropharmacology Butler et al., 1987.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[1-(2-bromobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-12-4-2-1-3-11(12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKKSYSTOLUKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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